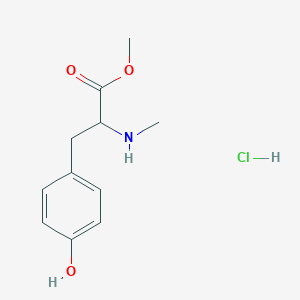

N-Me-Tyr-OMe HCl

説明

N-Methyl-O-methyl-L-tyrosine hydrochloride (N-Me-Tyr-OMe HCl) is a chemically modified amino acid derivative featuring a tyrosine backbone with methyl groups on both the amino group (N-methylation) and the hydroxyl group (O-methylation). Its molecular formula is C₁₁H₁₅NO₃·HCl, with a molecular weight of 245.71 g/mol . The compound is typically stored at -20°C to ensure stability . It is commonly employed in peptide synthesis as a protected tyrosine analog, where methylation enhances lipophilicity and alters conformational flexibility, influencing peptide interactions and stability .

特性

IUPAC Name |

methyl 3-(4-hydroxyphenyl)-2-(methylamino)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c1-12-10(11(14)15-2)7-8-3-5-9(13)6-4-8;/h3-6,10,12-13H,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDKOAJLXXRRKEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CC=C(C=C1)O)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

N-Methyl-L-tyrosine methyl ester HCl, also known as N-Me-Tyr-OMe HCl, is a modified amino acid. It’s known that n-methyl amino acids play an important role in investigations on prevention or therapy of alzheimer’s disease.

生化学分析

Biochemical Properties

N-Methyl-L-tyrosine methyl ester HCl interacts with various enzymes, proteins, and other biomolecules. It has been used in experiments to show that methylation of the imino group in N-p-phenylpropionyl-L-tyrosine eliminates its inhibitory effect on the firing of the giant neurone of the giant African snail. This suggests that N-Methyl-L-tyrosine methyl ester HCl can modulate neuronal activity through its interactions with specific enzymes and proteins.

Cellular Effects

In the context of cellular effects, N-Methyl-L-tyrosine methyl ester HCl influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism. It has been found to play an important role in investigations on prevention or therapy of Alzheimer’s disease. It inhibits the fibrillogenesis and disassembly of β-amyloid (40) fibrils, a physiological characteristic of Alzheimer’s disease.

Molecular Mechanism

At the molecular level, N-Methyl-L-tyrosine methyl ester HCl exerts its effects through binding interactions with biomolecules and changes in gene expression. It is known to inhibit dopamine production and prevent apoptosis stimulated by mutant α-synuclein.

生物活性

N-Methyl-Tyrosine Methyl Ester Hydrochloride (N-Me-Tyr-OMe HCl) is a derivative of the amino acid tyrosine, which has garnered attention in biochemical research due to its structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including enzymatic interactions, applications in research, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H14ClNO3

- Molecular Weight : 233.68 g/mol

- CAS Number : 91280-29-4

The compound features a methyl group on the nitrogen atom, enhancing its solubility and bioavailability. This structural modification makes it suitable for various biochemical applications, particularly in studies involving neurotransmitter synthesis.

N-Me-Tyr-OMe HCl primarily acts as a competitive inhibitor of enzymes that utilize tyrosine as a substrate. This inhibition can lead to altered levels of catecholamines such as dopamine, norepinephrine, and epinephrine, which are critical neurotransmitters involved in numerous physiological processes. The compound's interactions with specific enzymes are detailed below:

| Enzyme | Function | Effect of N-Me-Tyr-OMe HCl |

|---|---|---|

| Tyrosine Hydroxylase | Converts tyrosine to L-DOPA | Inhibition affects dopamine synthesis |

| DOPA Decarboxylase | Converts L-DOPA to dopamine | Inhibition influences dopamine levels |

Biological Activity

Research indicates that N-Me-Tyr-OMe HCl is significant in the modulation of neurotransmitter systems. Its ability to inhibit key enzymes involved in catecholamine synthesis positions it as a valuable tool for studying neurological disorders characterized by disrupted catecholamine levels.

Case Studies

-

Enzymatic Studies :

A study published in Biochemistry investigated the interaction of N-Me-Tyr-OMe HCl with tyrosine hydroxylase. The findings suggested that the compound effectively reduced the enzyme's activity, leading to decreased dopamine production, which may have implications for understanding conditions like Parkinson's disease. -

Neurotransmitter Modulation :

Another research effort explored how N-Me-Tyr-OMe HCl affects norepinephrine levels in animal models. The results indicated that administration of the compound led to significant alterations in norepinephrine concentrations, suggesting potential applications in treating mood disorders.

Applications in Research

N-Me-Tyr-OMe HCl has several applications in biochemical research:

- Substrate for Enzymatic Studies : It serves as a substrate to understand the role of tyrosine derivatives in various biological processes.

- Neurological Research : Its inhibitory effects on neurotransmitter synthesis make it a candidate for studying neurological disorders.

- Pharmaceutical Development : The compound's properties may be leveraged for developing drugs targeting specific neurotransmitter pathways.

Safety and Handling

While specific safety data on N-Me-Tyr-OMe HCl is limited, standard laboratory safety protocols should be followed when handling this compound. This includes wearing personal protective equipment (PPE) such as gloves and goggles.

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between N-Me-Tyr-OMe HCl and analogous compounds:

Key Comparisons

Structural Modifications :

- N-Me-Tyr-OMe HCl vs. H-Tyr-OMe·HCl : The dual methylation in N-Me-Tyr-OMe reduces hydrogen-bonding capacity, increasing lipophilicity compared to the unmethylated H-Tyr-OMe·HCl .

- N-Me-His-OMe HCl : Substitution of tyrosine’s aromatic ring with histidine’s imidazole group alters metal-binding properties and pH sensitivity .

Compounds like N-Me-His-OMe HCl and H-3,5-Diiodo-Tyr-OMe·HCl are DMSO-soluble, facilitating their use in organic-phase reactions .

Applications: Analytical Chemistry: N-Me-Tyr-OMe HCl serves as a standard in Marfey’s analysis for determining absolute configurations of amino acids in peptides (e.g., in Japonamide B) . Pharmaceutical Intermediates: N-Me-Lys(Boc)-OMe HCl (MW 310.82) is utilized in API synthesis due to its Boc protection, which prevents unwanted side reactions . Radiolabeling: H-3,5-Diiodo-Tyr-OMe·HCl’s iodine substitutions make it suitable for heavy-atom derivatization in crystallography or isotopic studies .

Research Findings and Practical Considerations

- Peptide Stability : Methylation in N-Me-Tyr-OMe HCl reduces enzymatic degradation, enhancing peptide half-life in biological systems .

- Safety Profiles: Unlike H-D-Thr(tBu)-OMe HCl (non-hazardous ), N-Me-Tyr-OMe HCl’s safety data is less documented, necessitating standard precautions for hydrochloride salts.

- Synthetic Utility : The tert-butyl group in H-D-Thr(tBu)-OMe HCl provides steric protection, while N-Me-Tyr-OMe HCl’s O-methylation simplifies synthesis by eliminating hydroxyl reactivity .

Q & A

Q. What are the established protocols for synthesizing N-Me-Tyr-OMe HCl, and how can researchers validate purity and structural integrity?

- Methodological Answer : Synthesis typically involves methyl esterification of tyrosine followed by N-methylation and HCl salt formation. To validate purity, use HPLC with a C18 column (UV detection at 280 nm) and compare retention times against commercial standards. Structural confirmation requires -NMR (e.g., methyl ester peak at ~3.7 ppm, N-methyl group at ~2.9 ppm) and FT-IR (amide I band at ~1650 cm). Cross-reference primary literature for solvent systems and reaction conditions .

- Data Table : Common Characterization Techniques

| Technique | Key Peaks/Data | Purpose |

|---|---|---|

| HPLC | Retention time | Purity |

| -NMR | 3.7 ppm (COOCH) | Structural confirmation |

| FT-IR | 1650 cm (C=O) | Functional groups |

Q. How can researchers efficiently locate primary literature on N-Me-Tyr-OMe HCl’s physicochemical properties?

- Methodological Answer : Use secondary databases (SciFinder, Reaxys) to filter peer-reviewed journal articles and patents. Search terms: "N-methyl-O-methyl-L-tyrosine hydrochloride" OR "N-Me-Tyr-OMe HCl" with filters for "experimental data" and "synthesis." Validate sources by checking citations in review articles and cross-referencing with tertiary resources (e.g., CRC Handbook of Chemistry and Physics) .

Q. What are the critical parameters for reproducing N-Me-Tyr-OMe HCl synthesis from literature?

- Methodological Answer : Identify variables in primary sources: reaction temperature, solvent polarity, catalyst type, and stoichiometry. For reproducibility, conduct small-scale trials first, document deviations (e.g., humidity effects on HCl salt crystallization), and use statistical tools (e.g., ANOVA) to assess batch consistency .

Advanced Research Questions

Q. How to resolve contradictions in reported solubility data for N-Me-Tyr-OMe HCl across studies?

- Methodological Answer :

- Step 1 : Compile solubility data from primary sources and note experimental conditions (solvent, temperature, pH).

- Step 2 : Replicate experiments under standardized conditions (e.g., USP buffer systems).

- Step 3 : Use multivariate analysis to identify confounding variables (e.g., ionic strength impact on HCl salt dissociation).

- Step 4 : Publish findings with transparent protocols to address discrepancies .

Q. What strategies optimize N-Me-Tyr-OMe HCl’s stability in aqueous solutions for biological assays?

- Methodological Answer :

- Strategy 1 : Test buffered solutions (pH 4–7) with stabilizers (e.g., 0.1% BSA) to prevent hydrolysis.

- Strategy 2 : Monitor degradation via LC-MS over 24–72 hours.

- Strategy 3 : Compare Arrhenius plots (4°C, 25°C, 37°C) to predict shelf-life. Reference kinetic studies on analogous methyl esters .

Q. How to design a mechanistic study for N-Me-Tyr-OMe HCl’s role in enzyme inhibition?

- Methodological Answer :

- Design : Use stopped-flow kinetics to measure binding constants () and ITC (Isothermal Titration Calorimetry) for thermodynamic profiling.

- Controls : Include unmodified tyrosine and methyl ester derivatives.

- Data Analysis : Apply Michaelis-Menten models to differentiate competitive vs. non-competitive inhibition. Validate with molecular docking simulations (e.g., AutoDock Vina) .

Methodological Considerations

Q. How to critically assess the reliability of spectral data for N-Me-Tyr-OMe HCl in literature?

Q. What statistical approaches are appropriate for analyzing dose-response data involving N-Me-Tyr-OMe HCl?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。